molecular formula C21H32N6O3S B12243694 4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(1-methanesulfonylpiperidine-4-carbonyl)piperidine

4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(1-methanesulfonylpiperidine-4-carbonyl)piperidine

Cat. No.: B12243694
M. Wt: 448.6 g/mol
InChI Key: VEFYMZMORQXAFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(1-methanesulfonylpiperidine-4-carbonyl)piperidine is a complex organic compound that belongs to the class of triazolopyridazines. This compound is characterized by its unique structure, which includes a triazolo ring fused to a pyridazine ring, along with a piperidine moiety. The presence of tert-butyl and methanesulfonyl groups further enhances its chemical properties, making it a subject of interest in various scientific fields.

Preparation Methods

The synthesis of 4-{6-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(1-methanesulfonylpiperidine-4-carbonyl)piperidine involves multiple steps, starting from the preparation of the triazolopyridazine core. The synthetic route typically includes the following steps:

    Formation of the Triazolopyridazine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazolopyridazine ring system.

    Introduction of the Tert-butyl Group: The tert-butyl group is introduced through alkylation reactions using tert-butyl halides.

    Attachment of the Piperidine Moiety: The piperidine ring is incorporated through nucleophilic substitution reactions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and advanced purification techniques.

Chemical Reactions Analysis

4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(1-methanesulfonylpiperidine-4-carbonyl)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine and triazolopyridazine moieties.

    Hydrolysis: The methanesulfonyl group can be hydrolyzed under acidic or basic conditions, leading to the formation of corresponding sulfonic acids.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols.

Scientific Research Applications

4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(1-methanesulfonylpiperidine-4-carbonyl)piperidine has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes and receptors.

    Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-{6-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(1-methanesulfonylpiperidine-4-carbonyl)piperidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The triazolopyridazine core is particularly important for its binding properties, while the piperidine and methanesulfonyl groups enhance its solubility and stability.

Comparison with Similar Compounds

4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(1-methanesulfonylpiperidine-4-carbonyl)piperidine can be compared with other similar compounds, such as:

    Triazolopyridazines: These compounds share the triazolopyridazine core but differ in their substituents, leading to variations in their chemical and biological properties.

    Piperidine Derivatives: Compounds with piperidine moieties exhibit similar pharmacological activities but differ in their overall structure and target specificity.

    Methanesulfonyl Compounds: These compounds share the methanesulfonyl group, which imparts similar solubility and stability properties.

The uniqueness of this compound lies in its combination of these structural features, leading to its distinct chemical and biological properties.

Properties

Molecular Formula

C21H32N6O3S

Molecular Weight

448.6 g/mol

IUPAC Name

[4-(6-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)piperidin-1-yl]-(1-methylsulfonylpiperidin-4-yl)methanone

InChI

InChI=1S/C21H32N6O3S/c1-21(2,3)17-5-6-18-22-23-19(27(18)24-17)15-7-11-25(12-8-15)20(28)16-9-13-26(14-10-16)31(4,29)30/h5-6,15-16H,7-14H2,1-4H3

InChI Key

VEFYMZMORQXAFG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN2C(=NN=C2C3CCN(CC3)C(=O)C4CCN(CC4)S(=O)(=O)C)C=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.